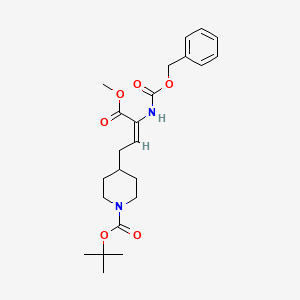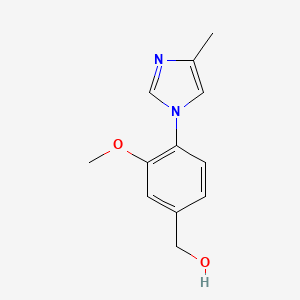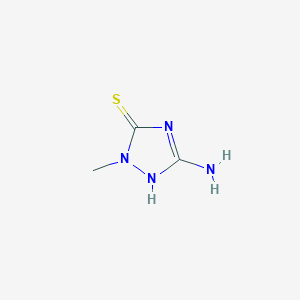
5,6-dichloro-2-ethyl-1H-benzimidazole
Overview
Description
5,6-dichloro-2-ethyl-1H-benzimidazole is a chemical compound with the formula C9H8Cl2N2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring . This compound is of interest in the field of medicinal chemistry due to its potential biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, often involves the reaction of o-phenylenediamine with carboxylic acids under microwave irradiation . This method is considered efficient and practical, leading to products with good yields in short reaction times .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with two chlorine atoms attached at the 5 and 6 positions and an ethyl group at the 2 position . The benzimidazole core is a heterocyclic compound containing a benzene and imidazole ring .Chemical Reactions Analysis
Benzimidazole derivatives, including this compound, have been found to exhibit various biological activities. For instance, some benzimidazole derivatives have shown antiproliferative activity against different cancer cell lines . They have also demonstrated antimicrobial properties .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogens. For instance, a library of benzimidazole derivatives showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with some compounds displaying minimum inhibitory concentrations (MICs) comparable to widely-used drugs like ciprofloxacin. These compounds were identified to have significant fungicidal activity against selected fungal strains, indicating their potential as broad-spectrum antimicrobial candidates (Alasmary et al., 2015).
Antiviral Activity
Several benzimidazole ribonucleosides were designed, synthesized, and evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). The studies found specific derivatives to be more active against HCMV than other standard treatments, underscoring the potential of benzimidazole derivatives in antiviral therapy (Devivar et al., 1994).
Anticancer Agents
Benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents, showing promising results in in vitro anticancer activities. Some derivatives manifested significant growth inhibition across various cancer cell lines, indicating their potential use in cancer treatment. For example, specific benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines displayed remarkable broad-spectrum anticancer activity, with one compound exhibiting significant growth inhibition and selectivity for leukemia cell lines (Husain et al., 2013).
Antiprotozoal and Antibacterial Activity
Benzimidazole derivatives have been investigated for their antiprotozoal and antibacterial activity, demonstrating potential in treating infections caused by protozoans and bacteria. Some derivatives showed activity against nosocomial strains and were comparable to metronidazole in their effectiveness against gram-positive and gram-negative bacteria (Kazimierczuk et al., 2002).
Mechanism of Action
Target of Action
The primary target of 5,6-dichloro-2-ethyl-1H-benzimidazole is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This enzyme plays a crucial role in nitrogen metabolism in organisms .
Mode of Action
This compound interacts with the urease enzyme, inhibiting its activity . The compound binds to the active sites of the urease enzyme, preventing it from catalyzing the conversion of urea into ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in ammonia production, which can have various downstream effects, including a potential reduction in the pH of the local environment .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of the urease enzyme by this compound can lead to a decrease in ammonia production . This can potentially reduce the pH of the local environment, which may have various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5,6-dichloro-2-ethyl-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of CK2 proteins, which are involved in cell growth and proliferation . This inhibition can lead to alterations in cellular processes, making this compound a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been found to induce apoptosis in cancer cells by modulating the expression of oncogenes and tumor suppressor genes . Additionally, this compound can disrupt cellular metabolism, leading to reduced cell viability and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause significant toxic effects, including organ damage and altered physiological functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in the urea cycle, leading to altered nitrogen metabolism . Additionally, this compound can affect the levels of key metabolites, influencing cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular processes.
Properties
IUPAC Name |
5,6-dichloro-2-ethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAVLJUMDKFUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359575 | |
| Record name | Benzimidazole, 5,6-dichloro-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-42-8 | |
| Record name | Benzimidazole, 5,6-dichloro-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



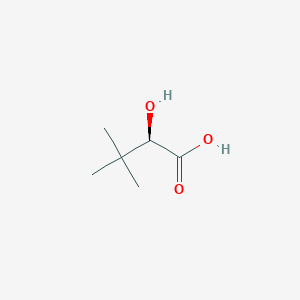
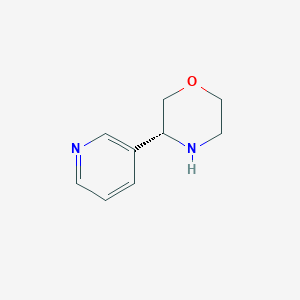
![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)

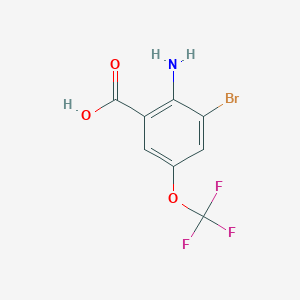


![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)

